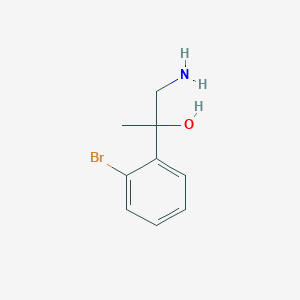
1-Amino-2-(2-bromophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(2-bromophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Chemistry :
This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to participate in various chemical reactions makes it a valuable building block in organic synthesis.
Biology :
In biological research, 1-Amino-2-(2-bromophenyl)propan-2-ol is investigated for its interactions with enzymes and metabolic pathways. Its structure allows it to form hydrogen bonds and engage in hydrophobic interactions, which can modulate protein activity.
Pharmacology :
The compound is of significant interest in pharmacological studies due to its potential effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions can inform therapeutic applications and safety profiles for co-administered drugs.
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
Antiproliferative Activity :
In vitro studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects on cancer cell lines. For example, related compounds showed IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, suggesting potential applications in cancer therapy.
Mechanism of Action :
The compound's mechanism involves interaction at the colchicine-binding site on tubulin, leading to inhibition of tubulin polymerization. This antimitotic property results in cell cycle arrest and apoptosis in cancer cells.
Stability Studies :
Stability evaluations under various pH conditions (acidic, neutral, basic) have shown that derivatives maintain stability over extended periods in biological systems, which is crucial for therapeutic applications.
Eigenschaften
Molekularformel |
C9H12BrNO |
|---|---|
Molekulargewicht |
230.1 g/mol |
IUPAC-Name |
1-amino-2-(2-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 |
InChI-Schlüssel |
TWPDFEVARUDLQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)(C1=CC=CC=C1Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















